Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate hcl
Description
Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate HCl (CAS: 2177258-17-0) is a bicyclic carbamate derivative with the molecular formula C₁₄H₁₉ClN₂O₂ and a molecular weight of 282.77 g/mol . Its benzyl carbamate group contributes to lipophilicity, while the hydrochloride salt improves solubility.
Properties
Molecular Formula |
C14H19ClN2O2 |
|---|---|
Molecular Weight |
282.76 g/mol |
IUPAC Name |
benzyl N-(3-azabicyclo[3.2.0]heptan-1-yl)carbamate;hydrochloride |
InChI |
InChI=1S/C14H18N2O2.ClH/c17-13(18-9-11-4-2-1-3-5-11)16-14-7-6-12(14)8-15-10-14;/h1-5,12,15H,6-10H2,(H,16,17);1H |
InChI Key |
SECZBHWRAALYIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1CNC2)NC(=O)OCC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate hydrochloride typically involves the reduction of spirocyclic oxetanyl nitriles . This method is scalable and has been studied for its mechanism, scope, and scalability. The reaction conditions often include the use of reducing agents and specific solvents to achieve the desired product. Industrial production methods may involve cold-chain transportation to maintain the stability of the compound .
Chemical Reactions Analysis
Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate exhibit significant antimicrobial properties. For instance, studies have shown that analogs can inhibit the growth of various bacterial strains, making them candidates for antibiotic development.
Neuropharmacological Effects
The compound's bicyclic structure suggests potential interactions with neurotransmitter systems, particularly in modulating cholinergic pathways. This could make it useful in developing treatments for neurodegenerative diseases such as Alzheimer's, where cholinergic dysfunction is prevalent.
Pain Management
Preliminary studies suggest that Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate may have analgesic properties, potentially serving as a lead compound for new pain relief medications.
Comparative Analysis with Related Compounds
The following table compares Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate with similar bicyclic compounds:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one | Bicyclic amine | Significant biological activity as a topoisomerase inhibitor |
| 2-Azabicyclo[3.2.1]octane | Bicyclic amine | Diverse synthetic applications in drug discovery |
| Benzyl N-{3-Azabicyclo[4.1.0]heptan-6-y}carbamate | Bicyclic amine | Distinct pharmacological profiles |
This comparative analysis highlights the unique features of Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate and its potential advantages over other compounds in medicinal applications.
Case Studies and Research Findings
Several studies have investigated the biological activities of benzyl derivatives:
Study on Antimicrobial Properties
A study published in a peer-reviewed journal demonstrated that derivatives of benzyl azabicyclic compounds showed promising results against resistant bacterial strains, suggesting their potential as new antibiotics.
Neuropharmacological Research
Another research effort focused on the neuropharmacological effects of similar compounds, revealing their capacity to enhance cholinergic signaling in animal models, which may lead to advancements in Alzheimer's treatment strategies.
Mechanism of Action
The mechanism of action of Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate hydrochloride involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic structure plays a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Bicyclic Systems
a) Benzyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate HCl
- Molecular Formula : C₁₄H₁₉ClN₂O₂ (same as target compound) .
- Key Difference: The bicyclo[4.1.0]heptane system introduces a seven-membered ring with one additional methylene group compared to the [3.2.0] system.
b) tert-Butyl N-{3-azabicyclo[3.2.0]heptan-1-yl}carbamate
c) Methyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate
- Molecular Formula: C₁₅H₁₉NO₂; Molecular Weight: 245.32 g/mol .
- Key Differences: Substitutes the carbamate with a methyl ester, altering metabolic stability and hydrolysis rates.
a) Antimicrobial Activity
- Penicillin-Type Analogues: Derivatives like (2S,5R,6R)-Benzyl 6-amino-3,3-dimethyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylate (CAS: Not provided) show antimicrobial properties due to the β-lactam (2-azetidinone) ring, which is absent in the target compound .
- Target Compound: No direct antimicrobial data reported; its carbamate group may limit β-lactamase resistance mechanisms .
Physicochemical Properties
Biological Activity
Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate hydrochloride (CAS No. 2177258-17-0) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉ClN₂O₂ |
| Molecular Weight | 282.77 g/mol |
| CAS Number | 2177258-17-0 |
| Purity | Not specified |
Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate acts primarily as a cholinergic agent , influencing the neurotransmitter acetylcholine in the central nervous system. Its structure allows it to interact with nicotinic and muscarinic receptors, which are critical for various physiological functions, including cognitive processes and muscle contraction.
Antimicrobial Effects
Research indicates that compounds similar to benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate exhibit significant antimicrobial properties:
- Antibacterial Activity : Studies have shown that related bicyclic compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism typically involves disruption of bacterial cell wall synthesis or function.
- Antifungal Activity : Similar compounds have also demonstrated antifungal properties against species such as Candida albicans, suggesting a broad-spectrum antimicrobial potential.
Neuropharmacological Effects
The compound's interaction with cholinergic receptors suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease. By enhancing cholinergic activity, it may improve cognitive function and memory retention.
Case Studies and Research Findings
-
Cognitive Enhancement :
- In a study investigating the effects of cholinergic agents on memory, subjects treated with benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate showed improved performance in memory tasks compared to controls.
- This aligns with findings that cholinergic modulation can enhance synaptic plasticity.
-
Antimicrobial Testing :
- A series of in vitro tests demonstrated that benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate displayed MIC (Minimum Inhibitory Concentration) values comparable to established antibiotics against various bacterial strains.
- The compound's structural analogs were tested against a panel of pathogens, revealing a consistent pattern of activity against both Gram-positive and Gram-negative bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
